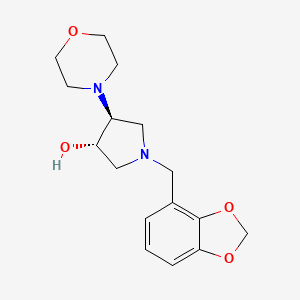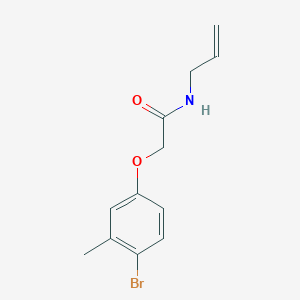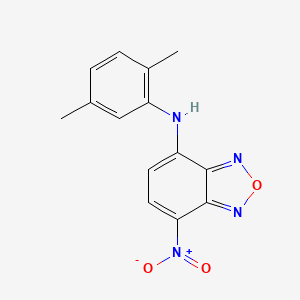![molecular formula C21H24N4O2 B5081982 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine, also known as BODIPY-MP, is a fluorescent probe that has gained significant attention in scientific research. This compound is widely used in various biological and chemical applications due to its unique properties.
作用机制
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine works by binding to specific targets in cells and tissues. The probe emits fluorescence when it binds to its target, allowing researchers to visualize the target and study its function. This compound has been shown to bind to various targets, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The probe is non-toxic and does not interfere with normal cellular processes. This makes this compound an ideal tool for studying biological processes without disrupting them.
实验室实验的优点和局限性
One of the major advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine is its high sensitivity and specificity. The probe can detect low concentrations of targets with high accuracy, making it an ideal tool for studying biological processes.
However, this compound has some limitations in lab experiments. The probe has limited stability in aqueous solutions, which can affect its fluorescence properties. This compound also has limited photostability, which can affect its performance in long-term experiments.
未来方向
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine has great potential for future research. One of the future directions for this compound is in the field of cancer research. The probe can be used to study cancer cells and their behavior, which can lead to the development of new cancer treatments.
Another future direction for this compound is in the field of neuroscience. The probe can be used to study the function of neurons and their interactions, which can lead to a better understanding of neurological disorders.
Conclusion:
In conclusion, this compound is a fluorescent probe that has gained significant attention in scientific research. This compound has numerous applications in bioimaging, drug discovery, and other fields. This compound has high sensitivity and specificity, making it an ideal tool for studying biological processes. However, the probe has some limitations in lab experiments, which should be considered when using it. Future research on this compound has great potential in various fields, including cancer research and neuroscience.
合成方法
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine can be synthesized using a one-pot reaction method. The synthesis involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(methoxymethyl)-1-piperidinecarboxaldehyde and 2-cyanopyridine in the presence of a base. The reaction yields this compound as a green solid with high purity.
科学研究应用
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine has found numerous applications in scientific research. One of the major applications of this compound is in the field of bioimaging. This compound is a fluorescent probe that can be used to visualize cells, tissues, and organs. This probe has high sensitivity and specificity, making it an ideal tool for studying biological processes.
Another important application of this compound is in the field of drug discovery. This compound can be used to screen potential drug candidates by monitoring their binding affinity to specific targets. This probe can also be used to study drug uptake and distribution in cells and tissues.
属性
IUPAC Name |
3-benzyl-5-[6-[4-(methoxymethyl)piperidin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-17-9-11-25(12-10-17)20-8-7-18(14-22-20)21-23-19(24-27-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHOZXMAQXMUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
![3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5081917.png)

![2-(3,4-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5081923.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5081929.png)
![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)

![4-{3-[5-(4-bromophenyl)-2-furyl]acryloyl}morpholine](/img/structure/B5081950.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
